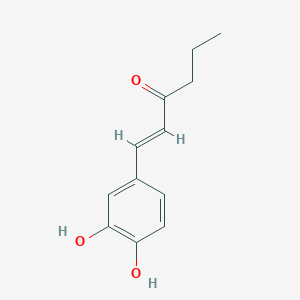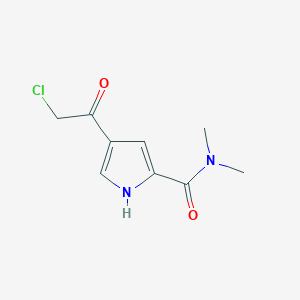
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, also known as CACP, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC activity, without affecting other enzymes or proteins. This specificity makes this compound a valuable tool for studying the role of HDACs in cancer and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide. One area of interest is the development of new analogs of this compound with improved solubility and potency. Another area of research is the investigation of the role of this compound in the regulation of gene expression in cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer detection warrants further investigation. Overall, the unique structure and potential applications of this compound make it an exciting area of research in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves the reaction of 2-chloroacetyl chloride with N,N-dimethylpyrrole-2-carboxamide in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
4-(2-Chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a diagnostic tool for cancer detection. Additionally, this compound has been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
115027-25-3 |
|---|---|
Fórmula molecular |
C9H11ClN2O2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
4-(2-chloroacetyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(14)7-3-6(5-11-7)8(13)4-10/h3,5,11H,4H2,1-2H3 |
Clave InChI |
WSSZRRBRPFAACD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
SMILES canónico |
CN(C)C(=O)C1=CC(=CN1)C(=O)CCl |
Sinónimos |
1H-Pyrrole-2-carboxamide, 4-(chloroacetyl)-N,N-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



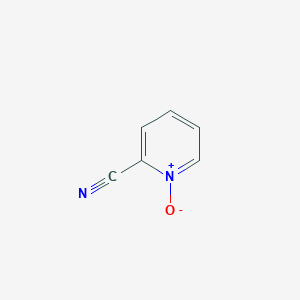
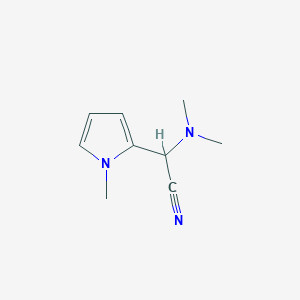
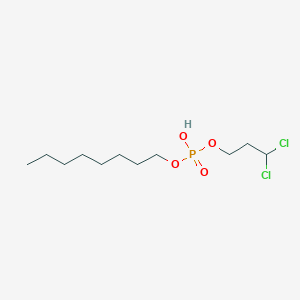
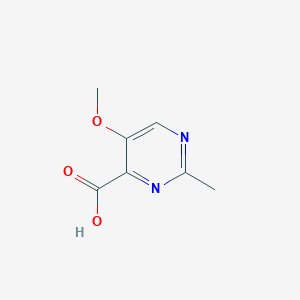
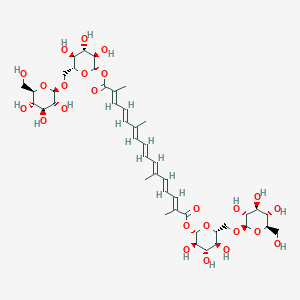



![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)

